2-(2-Benzothiazolyl)-6-methylphenol

Descripción

BenchChem offers high-quality 2-(2-Benzothiazolyl)-6-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Benzothiazolyl)-6-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

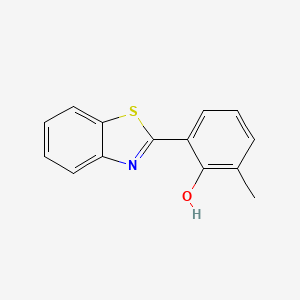

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-9-5-4-6-10(13(9)16)14-15-11-7-2-3-8-12(11)17-14/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABPZMVNQIEOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654389 | |

| Record name | 6-(1,3-Benzothiazol-2(3H)-ylidene)-2-methylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56048-53-4 | |

| Record name | 2-(2-Benzothiazolyl)-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56048-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,3-Benzothiazol-2(3H)-ylidene)-2-methylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Benzothiazolyl)-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(2-Benzothiazolyl)-6-methylphenol, a molecule of significant interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Introduction and Significance

2-(2-Benzothiazolyl)-6-methylphenol belongs to the broader class of 2-arylbenzothiazoles, which are privileged scaffolds in drug discovery and development. The benzothiazole moiety is a key structural component in a variety of compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The phenolic group, particularly with ortho-substitution, can impart antioxidant properties and modulate the molecule's electronic and binding characteristics. The specific combination of the benzothiazole and the 6-methylphenol moieties in the target molecule makes it a valuable candidate for further investigation in various therapeutic areas.

Primary Synthesis Pathway: Oxidative Condensation

The most direct and widely employed method for the synthesis of 2-(2-Benzothiazolyl)-6-methylphenol is the condensation reaction between 2-aminothiophenol and 2-hydroxy-3-methylbenzaldehyde. This reaction proceeds through an oxidative cyclization mechanism.

Reaction Mechanism

The reaction mechanism can be described in three key stages:

-

Imine Formation: The amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of 2-hydroxy-3-methylbenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The thiol group of the intermediate then attacks the imine carbon in an intramolecular fashion. This step leads to the formation of a 2,3-dihydro-1,3-benzothiazole (benzothiazolidine) ring.

-

Oxidation: The benzothiazolidine intermediate is subsequently oxidized to the aromatic benzothiazole. This oxidation can occur via various oxidants, or in some cases, atmospheric oxygen can suffice, especially at elevated temperatures.

Caption: Mechanism of 2-(2-Benzothiazolyl)-6-methylphenol synthesis.

Detailed Experimental Protocol (Catalyst-Free)

This protocol is adapted from general procedures for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes under solvent-free conditions.

Materials:

-

2-Aminothiophenol (1.0 eq)

-

2-Hydroxy-3-methylbenzaldehyde (1.0 eq)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Procedure:

-

To a 100 mL round-bottom flask, add 2-aminothiophenol (e.g., 1.25 g, 10 mmol) and 2-hydroxy-3-methylbenzaldehyde (e.g., 1.36 g, 10 mmol).

-

The reaction is conducted under solvent-free "melt" conditions. Place a magnetic stir bar in the flask.

-

Fit the flask with a reflux condenser to prevent the loss of volatile reactants.

-

Heat the mixture in an oil bath or with a heating mantle to 120-140°C.

-

Stir the reaction mixture at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will likely solidify upon cooling.

-

Add a minimal amount of hot ethanol to the flask to dissolve the crude product.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.

Alternative Synthesis Pathways

While the direct condensation with the aldehyde is the most common route, several other methods can be employed. These alternatives offer different advantages in terms of reaction conditions, catalyst requirements, and substrate availability.

| Synthesis Method | Precursors | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Carboxylic Acid Condensation | 2-Aminothiophenol, 2-Hydroxy-3-methylbenzoic acid | Polyphosphoric Acid (PPA) or other dehydrating agents | High temperature (150-220°C) | Utilizes readily available carboxylic acids. | Harsh reaction conditions, potential for side reactions. |

| Microwave-Assisted Synthesis | 2-Aminothiophenol, 2-Hydroxy-3-methylbenzaldehyde | L-proline or other catalysts | Microwave irradiation, solvent-free | Rapid reaction times, often higher yields. | Requires specialized microwave reactor. |

| ZnO Nanoparticle Catalysis | 2-Aminothiophenol, 2-Hydroxy-3-methylbenzaldehyde | ZnO Nanoparticles | Grinding at room temperature | Green and solvent-free, mild conditions. | Catalyst preparation and separation may be required. |

| Iodine-Promoted Synthesis | 2-Aminothiophenol, 2-Hydroxy-3-methylbenzaldehyde | Molecular Iodine | Heating in a solvent like DMF | Mild and efficient, avoids harsh acids or metals. | Use of a halogenated reagent. |

digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_Precursors" { label = "Starting Materials"; bgcolor="#E8F0FE"; "2-Aminothiophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Hydroxy-3-methylbenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } subgraph "cluster_Reaction" { label = "Synthesis"; bgcolor="#E6F4EA"; "Condensation_Reaction" [label="Oxidative Condensation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } subgraph "cluster_Purification" { label = "Purification & Analysis"; bgcolor="#FEF7E0"; "Purification" [label="Recrystallization / Chromatography", fillcolor="#FBBC05"]; "Characterization" [label="NMR, IR, Mass Spec, MP", fillcolor="#FBBC05"]; } "Product" [label="2-(2-Benzothiazolyl)-6-methylphenol", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Aminothiophenol" -> "Condensation_Reaction"; "2-Hydroxy-3-methylbenzaldehyde" -> "Condensation_Reaction"; "Condensation_Reaction" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "Product";

}

Caption: General experimental workflow for the synthesis.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating. The progress of the reaction can be meticulously monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the product. The final product's identity and purity are confirmed through a battery of standard analytical techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as melting point determination. This multi-faceted analytical approach ensures the integrity of the synthesized compound.

Conclusion

The synthesis of 2-(2-Benzothiazolyl)-6-methylphenol is readily achievable through the well-established oxidative condensation of 2-aminothiophenol and 2-hydroxy-3-methylbenzaldehyde. This guide has provided a detailed, field-proven protocol for this synthesis, grounded in a clear understanding of the reaction mechanism. Furthermore, the exploration of alternative pathways offers flexibility for researchers to adapt the synthesis based on available resources and desired reaction conditions. The methodologies presented herein are robust and can be confidently implemented in a research and development setting.

References

-

Bahrami, K., Khodaei, M. M., & Naali, F. (2008). A mild and convenient method for the synthesis of 2-substituted benzimidazoles and benzothiazoles. Journal of Organic Chemistry, 73(17), 6835-6837. [Link]

-

Bose, D. S., & Idrees, M. (2007). A facile synthesis of 2-arylbenzothiazoles mediated by ceric ammonium nitrate under ultrasound irradiation. Tetrahedron Letters, 48(46), 8205-8208. [Link]

-

Guo, S., & Shi, Y. (2010). An efficient and green synthesis of 2-arylbenzothiazoles catalyzed by ZnO nanoparticles in water. Green Chemistry, 12(7), 1175-1178. [Link]

-

Li, Y., Wang, Y. L., & Wang, J. Y. (2006). A simple iodine-promoted synthesis of 2-substituted benzothiazoles by condensation of aldehydes with 2-aminothiophenol. Chemistry Letters, 35(4), 460-461. [Link]

physicochemical properties of 2-(2-Benzothiazolyl)-6-methylphenol

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Benzothiazolyl)-6-methylphenol

Introduction: Unveiling a Molecule of Interest

2-(2-Benzothiazolyl)-6-methylphenol, a member of the hydroxyphenyl benzothiazole (HPBT) family, stands as a compound of significant interest to researchers in materials science and drug discovery. Its molecular architecture, featuring a phenolic moiety fused to a benzothiazole core, suggests a rich profile of chemical and physical properties. The benzothiazole heterocycle is a well-established pharmacophore found in compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Furthermore, the hydroxyphenyl portion is characteristic of molecules that exhibit excited-state intramolecular proton transfer (ESIPT), a property harnessed in the development of UV stabilizers, molecular sensors, and optoelectronic materials.[3][4]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core . It moves beyond a simple recitation of data to explain the causality behind experimental choices and provides actionable, step-by-step protocols for its characterization. By grounding our discussion in authoritative sources and validated methodologies, we aim to equip the scientific community with the knowledge needed to unlock the full potential of this versatile molecule.

Core Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the foundation of all subsequent research. 2-(2-Benzothiazolyl)-6-methylphenol is unambiguously identified by its unique CAS Registry Number, molecular formula, and IUPAC name.

| Identifier | Value | Source(s) |

| CAS Number | 56048-53-4 | [5][6] |

| Molecular Formula | C₁₄H₁₁NOS | [5][7] |

| Molecular Weight | 241.31 g/mol | [5][7] |

| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-6-methylphenol | [5] |

| Common Synonyms | 2-(2-Hydroxy-3-methylphenyl)benzothiazole | [6] |

The structural arrangement, consisting of a methyl-substituted phenol ring attached at its 2-position to the 2-position of a benzothiazole ring system, is depicted below. This structure is the basis for all its chemical and physical behaviors.

Caption: 2D Structure of 2-(2-Benzothiazolyl)-6-methylphenol.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing everything from its solubility in different solvents to its absorption and distribution in biological systems. Much of the publicly available data for this specific molecule is computational or predicted. While these predictions offer valuable guidance, they must be validated through rigorous experimental measurement.

| Property | Predicted Value | Experimental Value | Source(s) |

| Physical Form | - | Solid | [6] |

| Boiling Point | 414.6 ± 55.0 °C | Not Available | [6] |

| Density | 1.295 ± 0.06 g/cm³ | Not Available | [6] |

| Acidity (pKa) | 8.42 ± 0.35 | Not Available | [6] |

| LogP (Octanol/Water) | 4.3 | Not Available | [5] |

The predicted high boiling point is consistent with a stable, polycyclic aromatic structure. The predicted pKa of ~8.4 suggests the phenolic proton is weakly acidic, a critical parameter for its behavior in physiological and various chemical environments. The high LogP value indicates poor water solubility and a preference for lipophilic environments, which has significant implications for drug development and formulation.[5]

Proposed Synthetic Pathway

The synthesis of 2-substituted benzothiazoles is well-documented and typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone.[2] For the target molecule, the most direct and logical approach is the reaction between 2-aminothiophenol and 2-hydroxy-3-methylbenzaldehyde. This reaction proceeds via the formation of a benzothiazoline intermediate, which is subsequently oxidized to the final benzothiazole product.

Caption: Proposed synthetic workflow for the target compound.

Protocol: Synthesis of 2-(2-Benzothiazolyl)-6-methylphenol

This protocol is adapted from established methods for synthesizing 2-arylbenzothiazoles.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiophenol (1.0 eq) and 2-hydroxy-3-methylbenzaldehyde (1.0 eq) in ethanol.

-

Condensation: Stir the mixture at room temperature. The initial reaction forms the benzothiazoline intermediate.

-

Oxidation: Slowly add an oxidizing agent, such as a solution of hydrogen peroxide in dilute hydrochloric acid, to the flask.[2] An exotherm may be observed.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude solid with cold ethanol or water to remove residual reagents. For higher purity, recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture.

-

Characterization: Dry the purified solid and confirm its identity and purity using techniques such as Melting Point, NMR, and Mass Spectrometry.

Experimental Protocols for Physicochemical Characterization

To move beyond predicted values, the following experimental protocols are essential for a comprehensive understanding of 2-(2-Benzothiazolyl)-6-methylphenol.

A. Determination of Melting Point

The melting point is a fundamental indicator of a solid compound's purity.

-

Sample Preparation: Finely powder a small amount of the dry, purified compound.

-

Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (≤ 1 °C) indicates high purity.

B. Solubility Assessment

This protocol determines the qualitative and quantitative solubility in various solvents, which is critical for formulation and analytical method development.

Caption: Workflow for solubility determination.

-

Setup: For each solvent to be tested (e.g., water, ethanol, DMSO, dichloromethane), add a pre-weighed amount of the compound (e.g., 1 mg) to a small vial.

-

Solvent Addition: Add the solvent in measured increments (e.g., 100 µL).

-

Equilibration: After each addition, cap the vial and agitate vigorously (e.g., vortex) for 1-2 minutes. Allow it to equilibrate at a constant temperature (e.g., 25 °C).

-

Observation: Visually inspect for complete dissolution.

-

Quantification: Continue adding solvent until the solid is fully dissolved. The solubility can be expressed in mg/mL. For compounds with very low solubility, HPLC-based methods with saturated solutions are required for accurate quantification.

C. Spectroscopic Characterization

Spectroscopy provides a fingerprint of the molecule, confirming its structure and offering insights into its electronic properties.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenol and benzothiazole rings, a singlet for the methyl group, and a broad singlet for the phenolic hydroxyl proton. The ¹³C NMR will show a characteristic number of signals corresponding to the unique carbon atoms in the molecule.

-

FT-IR: Infrared spectroscopy can confirm the presence of key functional groups. Expected peaks include a broad O-H stretch for the phenol (~3400-3200 cm⁻¹), C-H stretches for the aromatic and methyl groups (~3100-2850 cm⁻¹), and C=N and C=C stretching vibrations in the 1650-1400 cm⁻¹ region.[8]

-

UV-Visible Spectroscopy: This technique reveals information about the electronic transitions within the molecule. HPBTs typically show strong absorption bands in the UV region (e.g., 300-350 nm) corresponding to π-π* transitions. The position of these bands can be sensitive to solvent polarity and pH.

-

Fluorescence Spectroscopy: Many HPBTs are highly fluorescent due to the ESIPT process. Upon excitation with UV light, the molecule is expected to exhibit a large Stokes shift, emitting light at a much longer wavelength (e.g., in the blue or green region of the spectrum). This property is highly dependent on the molecular environment and is the basis for its use in sensors.

Safety and Handling

Proper handling is paramount when working with any chemical compound.

-

GHS Classification: The compound is classified as Harmful if swallowed (H302).

-

Hazard Pictogram: GHS07 (Exclamation mark).

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Potential Applications and Future Directions

The unique combination of a benzothiazole core and a hydroxyphenyl group positions 2-(2-Benzothiazolyl)-6-methylphenol as a candidate for several advanced applications:

-

UV Stabilizers: Like its long-chain alkylated analogs, it could function as a UV absorber in polymers and coatings, protecting materials from photodegradation.[3][4]

-

Fluorescent Probes: The potential for ESIPT makes it a promising platform for developing fluorescent sensors to detect metal ions, anions, or changes in the microenvironment polarity.

-

Pharmaceutical Scaffolding: Given the established biological activity of benzothiazoles, this molecule could serve as a key intermediate or starting point for the synthesis of novel therapeutic agents.[2]

Future research should focus on obtaining experimental validation of its physicochemical properties, exploring its photophysical behavior in detail, and screening it for biological activity.

References

-

PubChem. 2-(2-Benzothiazolyl)-6-methylphenol | C14H11NOS | CID 135609553. Available from: [Link]

-

ResearchGate. 2-(Benzothiazol-2-yliminomethyl)-6-methoxyphenol | Request PDF. Available from: [Link]

-

NIST WebBook. Phenol, 2-(2-benzothiazolyl)-. Available from: [Link]

-

A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Available from: [Link]

-

Synthesis of the new 2-[(6– Methyl–2- Benzothiazolylazo]-4-Chloro phenol Organic reagent for Spectrophotometric determination of Copper(II). Available from: [Link]

-

MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]

-

Cheméo. Chemical Properties of Phenol, 2-(2-benzothiazolyl)- (CAS 3411-95-8). Available from: [Link]

-

2-(2h-Benzothiazol-2-Yl)-6-(Dodecyl)-4-Methylphenol. Available from: [Link]

-

PubChem. 2-(2-Hydroxy-5-methylphenyl)benzothiazole | C14H11NOS | CID 135742006. Available from: [Link]

Sources

- 1. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol CAS#: 125304-04-3 [m.chemicalbook.com]

- 4. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol | 125304-04-3 [chemicalbook.com]

- 5. 2-(2-Benzothiazolyl)-6-methylphenol | C14H11NOS | CID 135609553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-BENZOTHIAZOLYL)-6-METHYLPHENOL CAS#: 56048-53-4 [amp.chemicalbook.com]

- 7. 2-(2-BENZOTHIAZOLYL)-6-METHYLPHENOL | CAS: 56048-53-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. Phenol, 2-(2-benzothiazolyl)- [webbook.nist.gov]

An In-depth Technical Guide to 2-(2-Benzothiazolyl)-6-methylphenol (CAS: 56048-53-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Benzothiazolyl)-6-methylphenol, a heterocyclic compound with significant potential in various scientific domains. We will delve into its chemical synthesis, physicochemical characteristics, plausible biological activities, and prospective applications, particularly within the realm of drug discovery and development.

Introduction: The Benzothiazole Scaffold and the Significance of 2-(2-Benzothiazolyl)-6-methylphenol

Benzothiazoles are a class of bicyclic heterocyclic compounds composed of a benzene ring fused to a thiazole ring. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The unique electronic and structural features of the benzothiazole nucleus allow it to interact with various biological targets, leading to a broad spectrum of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4]

2-(2-Benzothiazolyl)-6-methylphenol, with the CAS number 56048-53-4, incorporates this key benzothiazole moiety linked to a 6-methylphenol group. The phenolic hydroxyl group and the methyl substituent on the phenyl ring are expected to modulate the compound's physicochemical properties and biological activity, making it a molecule of considerable interest for further investigation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. The key properties of 2-(2-Benzothiazolyl)-6-methylphenol are summarized below.

| Property | Value | Source |

| CAS Number | 56048-53-4 | |

| Molecular Formula | C₁₄H₁₁NOS | |

| Molecular Weight | 241.31 g/mol | [5] |

| Appearance | Solid | |

| InChI Key | NABPZMVNQIEOIO-UHFFFAOYSA-N | |

| SMILES | OC1=C(C=CC=C1C)C(S2)=NC3=C2C=CC=C3 | |

| Predicted pKa | 8.42 ± 0.35 | |

| Predicted XLogP3 | 4.3 | [5] |

Synthesis of 2-(2-Benzothiazolyl)-6-methylphenol

The synthesis of 2-substituted benzothiazoles typically involves the condensation of a 2-aminothiophenol with a carboxylic acid derivative, aldehyde, or other suitable electrophile.[6][7] Based on established methodologies for similar 2-(hydroxyphenyl)benzothiazoles, a robust synthetic route for 2-(2-Benzothiazolyl)-6-methylphenol can be proposed.[8][9][10]

Proposed Synthetic Pathway: Condensation of 2-Aminothiophenol with a Substituted Salicylate

A highly efficient method for the synthesis of 2-(2-hydroxyphenyl)benzothiazoles involves the reaction of 2-aminothiophenol with a phenyl salicylate derivative.[9] This approach offers the advantage of using commercially available starting materials and proceeding under relatively straightforward reaction conditions. For the synthesis of the title compound, phenyl 2-hydroxy-3-methylbenzoate would be the key substituted starting material.

Sources

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-(2-Benzothiazolyl)-6-methylphenol | C14H11NOS | CID 135609553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 8. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]

- 9. US3743649A - Synthesis of 2-(2-hydroxyphenyl)-benzothiazole - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

molecular structure of 2-(2-Benzothiazolyl)-6-methylphenol

An In-depth Technical Guide to the Molecular Structure of 2-(2-Benzothiazolyl)-6-methylphenol

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the molecular architecture of 2-(2-Benzothiazolyl)-6-methylphenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will move beyond a simple description of its structure to explore the nuanced stereochemical, electronic, and spectroscopic properties that define its behavior and potential applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this molecular scaffold.

Core Identity and Structural Framework

2-(2-Benzothiazolyl)-6-methylphenol is a bifunctional molecule featuring a phenol ring substituted with a methyl group and linked to a benzothiazole moiety. The benzothiazole system itself is a bicyclic structure composed of a benzene ring fused to a thiazole ring.

The fundamental properties of this molecule are summarized below:

| Property | Value | Source |

| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-6-methylphenol | [1] |

| CAS Number | 56048-53-4 | [1] |

| Molecular Formula | C₁₄H₁₁NOS | [1] |

| Molecular Weight | 241.31 g/mol | [1] |

| Physical Form | Solid |

The core framework involves the C2 carbon of the benzothiazole ring system being directly bonded to the C2 carbon of the 6-methylphenol ring. This linkage dictates the overall geometry and electronic communication between the two aromatic systems.

Conformational Analysis and Intramolecular Interactions

A defining feature of hydroxyphenyl benzothiazole derivatives is their propensity for a planar conformation, which is stabilized by a strong intramolecular hydrogen bond. While a specific crystal structure for 2-(2-Benzothiazolyl)-6-methylphenol is not detailed in publicly available literature, extensive crystallographic studies on analogous compounds, such as 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol, provide a reliable model for its behavior.[2]

In these related structures, the dihedral angle between the benzothiazole and the phenol ring is minimal, often less than 10 degrees, indicating a nearly co-planar arrangement.[2][3] This planarity is not accidental; it is enforced by a powerful intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group (-OH) and the sp²-hybridized nitrogen atom of the benzothiazole ring.

Key Interaction: O-H···N

This interaction forms a stable six-membered pseudo-ring, which significantly restricts the rotation around the C-C bond connecting the two main rings. This conformational lock has profound implications for the molecule's electronic properties, solubility, and its ability to interact with biological targets.

Synthesis Pathway: A Mechanistic Overview

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. The most prevalent and efficient method for creating the 2-(2-Benzothiazolyl)-6-methylphenol scaffold is through the condensation of 2-aminothiophenol with 2-hydroxy-3-methylbenzaldehyde.[4][5]

The reaction proceeds via two key steps:

-

Schiff Base Formation: The amine group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate that subsequently dehydrates to yield an imine (Schiff base).

-

Oxidative Cyclization: The thiol group (-SH) then attacks the imine carbon in an intramolecular fashion. The resulting dihydrobenzothiazole intermediate is then oxidized to the aromatic benzothiazole product. This oxidation can be achieved by various reagents or, in some cases, simply by atmospheric oxygen.[5]

Experimental Protocol: Representative Synthesis

The following protocol is a generalized procedure based on common methodologies for this reaction class.[6]

-

Reactant Preparation: In a round-bottom flask, dissolve 2-hydroxy-3-methylbenzaldehyde (1.0 eq) in ethanol.

-

Addition: Add 2-aminothiophenol (1.05 eq) to the solution at room temperature.

-

Reaction: Stir the mixture at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Spectroscopic Signature

The unique structural features of 2-(2-Benzothiazolyl)-6-methylphenol give rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification.

-

¹H and ¹³C NMR Spectroscopy: Computational studies using the gauge-independent atomic orbital (GIAO) method have shown excellent correlation with experimental values for benzothiazole derivatives.[7]

-

¹H NMR: Expect signals in the aromatic region (7.0-8.2 ppm) corresponding to the protons on both ring systems. A sharp singlet for the methyl (-CH₃) protons would appear further upfield (around 2.2-2.5 ppm). The phenolic -OH proton signal is often broad and significantly downfield due to the strong intramolecular hydrogen bonding.

-

¹³C NMR: The spectrum would show distinct signals for the 14 carbon atoms, with the carbons of the aromatic rings appearing in the typical 110-160 ppm range. The methyl carbon would be observed at a much higher field.

-

-

Infrared (IR) Spectroscopy: Analysis of the non-methylated parent compound, 2-(2-benzothiazolyl)phenol, provides a strong reference for expected IR absorptions.[8]

-

O-H Stretch: A very broad absorption band is expected in the 2800-3400 cm⁻¹ region, characteristic of a strongly hydrogen-bonded hydroxyl group.

-

C=N Stretch: A sharp peak around 1600-1630 cm⁻¹ corresponds to the imine-like C=N bond within the thiazole ring.

-

Aromatic C-H and C=C Stretches: Multiple sharp bands will be present for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (1450-1600 cm⁻¹).

-

Significance in Research and Development

The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. Understanding the detailed molecular structure of derivatives like 2-(2-Benzothiazolyl)-6-methylphenol is critical for rational drug design.

-

Drug Discovery: The planarity, hydrogen bonding capability, and aromatic nature of this molecule make it an ideal scaffold for designing inhibitors that can interact with flat active sites in enzymes or receptors through hydrogen bonding and π-π stacking interactions.

-

Materials Science: Hydroxyphenyl benzothiazole derivatives are known for their excellent UV-absorbing properties.[9] The intramolecular hydrogen bond facilitates a process called Excited-State Intramolecular Proton Transfer (ESIPT), which allows the molecule to dissipate harmful UV energy as harmless heat, making it an effective photostabilizer for polymers and other materials.

The electronic properties, such as the HOMO-LUMO energy gap, can be fine-tuned by altering substituents on the rings.[7][10] This allows scientists to modulate the molecule's reactivity, absorption spectrum, and biological activity, opening avenues for developing novel therapeutics and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135609553, 2-(2-Benzothiazolyl)-6-methylphenol. Retrieved from [Link].

-

Yildiz, M., Özay, H., Ünver, H., & Durlu, T. N. (2010). Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol. ResearchGate. Retrieved from [Link].

-

Shaikh, R. P., & Telvekar, V. N. (2021). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 26(21), 6663. Retrieved from [Link].

-

NIST (n.d.). Phenol, 2-(2-benzothiazolyl)-. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 429533, Phenol, 2-[(2-benzothiazolylimino)methyl]-. Retrieved from [Link].

-

Waengdongbung, W., & Phakhodee, W. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. CMU Journal of Natural Sciences, 11(1). Retrieved from [Link].

- Ilaybi, H. J. (2007). Synthesis of the new 2-[(6– Methyl–2- Benzothiazolylazo]-4-Chloro phenol Organic reagent for Spectrophotometric determination of Copper(II). National Journal of Chemistry, 26, 298-307.

-

ResearchGate (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Synthesis of benzothiazoles. Retrieved from [Link].

-

Hong, Y., et al. (2017). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. Acta Crystallographica Section C, 73(Pt 10), 958–965. Retrieved from [Link].

-

Ali, B., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4153. Retrieved from [Link].

-

Deschamps, J. R., & George, C. (2006). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. Retrieved from [Link].

-

Gáspár, A., & Lorincz, D. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(19), 6296. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135742006, 2-(2-Hydroxy-5-methylphenyl)benzothiazole. Retrieved from [Link].

Sources

- 1. 2-(2-Benzothiazolyl)-6-methylphenol | C14H11NOS | CID 135609553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzothiazole synthesis [organic-chemistry.org]

- 6. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 7. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]

- 8. Phenol, 2-(2-benzothiazolyl)- [webbook.nist.gov]

- 9. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol | 125304-04-3 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2-(2-Benzothiazolyl)-6-methylphenol: Unraveling its Photophysical Behavior

Introduction: The Significance of the 2-(2-Hydroxyaryl)benzothiazole Scaffold

The 2-(2-hydroxyaryl)benzothiazole (HBT) framework is a cornerstone in the design of fluorescent materials. These molecules exhibit a unique photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring, leading to the formation of a transient keto-tautomer. This process is responsible for the characteristic large Stokes shift observed in these compounds, a highly desirable property for applications in bio-imaging, sensors, and organic light-emitting diodes (OLEDs) as it minimizes self-absorption and enhances detection sensitivity. The methylation of the phenol ring, as in 2-(2-Benzothiazolyl)-6-methylphenol, can subtly modulate the electronic and steric environment, thereby fine-tuning its spectroscopic and photophysical properties.

Predicted Spectroscopic Data and Interpretation

The following sections present the predicted spectroscopic data for 2-(2-Benzothiazolyl)-6-methylphenol, derived from the analysis of its parent compound, 2-(2-benzothiazolyl)phenol, and the established effects of methyl substitution on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-(2-Benzothiazolyl)-6-methylphenol. The predicted ¹H and ¹³C NMR spectra are discussed below.

Table 1: Predicted ¹H NMR Spectral Data for 2-(2-Benzothiazolyl)-6-methylphenol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | br s | 1H | Phenolic -OH |

| ~8.05 | d | 1H | Benzothiazole H-4 |

| ~7.90 | d | 1H | Benzothiazole H-7 |

| ~7.50 | t | 1H | Benzothiazole H-5 |

| ~7.40 | t | 1H | Benzothiazole H-6 |

| ~7.35 | d | 1H | Phenol H-3 |

| ~7.25 | d | 1H | Phenol H-5 |

| ~6.90 | t | 1H | Phenol H-4 |

| ~2.40 | s | 3H | Methyl (-CH₃) |

Causality Behind Assignments: The phenolic proton is expected to be significantly deshielded and broadened due to hydrogen bonding. The aromatic protons of the benzothiazole and phenol rings will appear in the aromatic region (7-8.5 ppm), with their specific shifts and coupling patterns determined by their electronic environment and proximity to other protons. The methyl group protons will appear as a sharp singlet in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(2-Benzothiazolyl)-6-methylphenol

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Benzothiazole C2 |

| ~152 | Phenol C1 (-OH) |

| ~150 | Benzothiazole C7a |

| ~134 | Benzothiazole C3a |

| ~132 | Phenol C3 |

| ~129 | Phenol C5 |

| ~127 | Benzothiazole C5 |

| ~125 | Benzothiazole C6 |

| ~123 | Benzothiazole C4 |

| ~122 | Benzothiazole C7 |

| ~120 | Phenol C4 |

| ~118 | Phenol C2 |

| ~115 | Phenol C6 (-CH₃) |

| ~20 | Methyl (-CH₃) |

Causality Behind Assignments: The carbon atom of the benzothiazole ring attached to the phenol group (C2) is expected to be the most downfield due to its imine-like character. The phenolic carbon bearing the hydroxyl group (C1) will also be significantly deshielded. The methyl-substituted carbon (C6) will be slightly shielded compared to other aromatic carbons. The methyl carbon itself will appear at a characteristic upfield shift.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 2-(2-Benzothiazolyl)-6-methylphenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad, Medium | O-H stretch (hydrogen-bonded) |

| ~3100 - 3000 | Sharp, Weak | Aromatic C-H stretch |

| ~2950 - 2850 | Sharp, Weak | Aliphatic C-H stretch (methyl) |

| ~1620 - 1600 | Medium | C=N stretch (benzothiazole) |

| ~1580 - 1450 | Strong, Multiple bands | Aromatic C=C stretching |

| ~1250 | Strong | C-O stretch (phenol) |

| ~850 - 750 | Strong | Aromatic C-H out-of-plane bending |

Causality Behind Assignments: The broad O-H stretching band is a hallmark of a hydrogen-bonded hydroxyl group. The presence of both aromatic and aliphatic C-H stretches confirms the molecular structure. The C=N stretch is characteristic of the benzothiazole ring, and the strong C-O stretch is indicative of the phenolic moiety.

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic transitions of 2-(2-Benzothiazolyl)-6-methylphenol give rise to its characteristic UV-Vis absorption and fluorescence emission spectra. These properties are dominated by the ESIPT process.

Table 4: Predicted Photophysical Data for 2-(2-Benzothiazolyl)-6-methylphenol

| Parameter | Predicted Value | Solvent |

| Absorption λmax | ~340 nm | Cyclohexane |

| Emission λmax | ~530 nm | Cyclohexane |

| Stokes Shift | ~190 nm | Cyclohexane |

Causality Behind Photophysical Behavior: The absorption maximum corresponds to the π-π* transition of the enol form of the molecule. Following excitation, the molecule undergoes ultrafast ESIPT to form the keto-tautomer in the excited state. The fluorescence emission originates from this keto-tautomer, resulting in a large Stokes shift. The methyl group is expected to have a minor bathochromic (red-shifting) effect on both the absorption and emission spectra compared to the unsubstituted parent compound due to its electron-donating inductive effect.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the spectroscopic characterization of 2-(2-Benzothiazolyl)-6-methylphenol. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

2-(2-Benzothiazolyl)-6-methylphenol

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Benzothiazolyl)-6-methylphenol in 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 5 seconds, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H NMR spectrum.

-

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima and to observe the Stokes shift characteristic of ESIPT.

Materials:

-

2-(2-Benzothiazolyl)-6-methylphenol

-

Spectroscopic grade cyclohexane

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of 2-(2-Benzothiazolyl)-6-methylphenol in cyclohexane.

-

Working Solution Preparation: Prepare a 10 µM working solution by diluting the stock solution with cyclohexane.

-

UV-Vis Absorption Measurement:

-

Record the absorption spectrum of the 10 µM solution from 250 nm to 500 nm using the UV-Vis spectrophotometer, with cyclohexane as the blank.

-

Determine the wavelength of maximum absorption (λmax).

-

-

Fluorescence Emission Measurement:

-

Excite the 10 µM solution at its absorption λmax in the fluorometer.

-

Record the emission spectrum from the excitation wavelength + 10 nm to 700 nm.

-

Determine the wavelength of maximum emission.

-

-

Data Analysis:

-

Plot the absorption and emission spectra on the same graph to visualize the Stokes shift.

-

Calculate the Stokes shift in nanometers.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

2-(2-Benzothiazolyl)-6-methylphenol

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1 mg) of 2-(2-Benzothiazolyl)-6-methylphenol with ~100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-making die and press it under high pressure to form a transparent pellet.

-

-

IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet for background correction.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis of 2-(2-Benzothiazolyl)-6-methylphenol.

Photophysical Process: Excited-State Intramolecular Proton Transfer (ESIPT)

Caption: Jablonski-type diagram illustrating the ESIPT process in 2-(2-Benzothiazolyl)-6-methylphenol.

Conclusion

This technical guide provides a detailed, predictive framework for understanding the spectroscopic properties of 2-(2-Benzothiazolyl)-6-methylphenol. By leveraging data from analogous compounds and fundamental chemical principles, we have outlined the expected NMR, IR, UV-Vis, and fluorescence characteristics. The dominant role of Excited-State Intramolecular Proton Transfer in defining the photophysical behavior of this molecule has been highlighted. The provided experimental protocols offer a clear and robust methodology for researchers to empirically validate these predictions and further explore the potential of this and related compounds in various applications. This synthesized approach ensures that progress can be made even when direct experimental data is not immediately available, fostering a deeper understanding of this important class of fluorophores.

References

-

PubChem. 2-(2-Benzothiazolyl)-6-methylphenol. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. Phenol, 2-(2-benzothiazolyl)-. National Institute of Standards and Technology. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Frontiers in Chemistry. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. [Link]

-

MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

-

Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]

-

Biocompare. Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. [Link]

-

ACS Publications. 1,2,4-Triazole-Based Excited-State Intramolecular Proton Transfer-Driven “Turn-On” Chemosensor for Selective Cyanide Detection with Test Strip Utility and Molecular Keypad Lock: An Experimental and Computational Exploration. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of phenol. [Link]

solubility of 2-(2-Benzothiazolyl)-6-methylphenol in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-Benzothiazolyl)-6-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2-(2-Benzothiazolyl)-6-methylphenol, a molecule built upon the pharmacologically significant benzothiazole scaffold, presents a compelling case for thorough physicochemical characterization.[1][2] This guide provides a comprehensive examination of the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. We will delve into the molecular characteristics that govern its solubility, present a systematic approach for solubility assessment, and provide detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and formulation science, enabling them to make informed decisions in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a promising molecule to a viable therapeutic is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility stands out as a paramount factor. Poor aqueous solubility can lead to low absorption and erratic bioavailability, ultimately resulting in suboptimal drug performance. Conversely, understanding a compound's solubility profile in organic solvents is crucial for various stages of drug development, including synthesis, purification, formulation, and the design of analytical methods.

2-(2-Benzothiazolyl)-6-methylphenol (C₁₄H₁₁NOS) belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The efficacy of such compounds is intrinsically linked to their ability to be effectively delivered to their target sites within the body. This guide, therefore, focuses on providing a deep understanding of the solubility of 2-(2-Benzothiazolyl)-6-methylphenol, a foundational step in its potential development as a therapeutic agent.

Physicochemical Properties of 2-(2-Benzothiazolyl)-6-methylphenol

A molecule's structure is the primary determinant of its properties. Understanding the key physicochemical characteristics of 2-(2-Benzothiazolyl)-6-methylphenol is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NOS | [3][4] |

| Molecular Weight | 241.31 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Predicted pKa | 8.42 ± 0.35 | [5] |

| Predicted XLogP3 | 4.3 | [3] |

| Boiling Point (Predicted) | 414.6 ± 55.0 °C | [5] |

| Density (Predicted) | 1.295 ± 0.06 g/cm³ | [5] |

The structure of 2-(2-Benzothiazolyl)-6-methylphenol features a benzothiazole ring system linked to a methyl-substituted phenol. The phenol group provides a site for hydrogen bonding, while the larger, fused aromatic system contributes to its lipophilicity. The predicted XLogP3 value of 4.3 suggests a preference for lipophilic environments over aqueous ones, indicating that it is likely to be poorly soluble in water but more soluble in organic solvents.[3] The phenolic hydroxyl group, with a predicted pKa of 8.42, can act as a hydrogen bond donor.[5]

Caption: Molecular structure of 2-(2-Benzothiazolyl)-6-methylphenol.

Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in chemistry that provides a qualitative prediction of solubility.[6][7] It suggests that substances with similar intermolecular forces are likely to be soluble in one another. Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding and have a high dielectric constant.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) have a significant dipole moment but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.

-

Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and primarily interact through van der Waals forces.

Given its molecular structure, 2-(2-Benzothiazolyl)-6-methylphenol is expected to exhibit higher solubility in solvents that can interact with its aromatic rings and potentially engage in hydrogen bonding with its phenolic hydroxyl group.

Predicted Solubility Profile

While experimental data is the gold standard, a predicted solubility profile can guide solvent selection for various applications.

| Solvent Class | Representative Solvents | Predicted Solubility of 2-(2-Benzothiazolyl)-6-methylphenol | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The phenolic group allows for some interaction, but the large, nonpolar benzothiazole and methylphenyl groups will limit solubility, especially in water. A related compound with a dodecyl group is practically insoluble in water.[8][9] |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | These solvents can interact with the polar components of the molecule without the competing hydrogen bonding network of protic solvents, making them good candidates for achieving high solubility. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Moderate to High | The aromatic nature of the compound suggests good solubility in aromatic solvents like toluene. Dichloromethane is also likely to be a good solvent due to its ability to dissolve a wide range of organic compounds. Solubility in highly nonpolar solvents like hexane may be more limited. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate determination of solubility requires a systematic and well-controlled experimental approach. The following protocol outlines a reliable method for determining the solubility of 2-(2-Benzothiazolyl)-6-methylphenol.

Materials and Equipment

-

2-(2-Benzothiazolyl)-6-methylphenol (high purity)

-

A selection of organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Detailed Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-(2-Benzothiazolyl)-6-methylphenol to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 2-(2-Benzothiazolyl)-6-methylphenol.

-

Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

-

Implications for Drug Development

The solubility data obtained from these studies will have significant implications for the preclinical and clinical development of 2-(2-Benzothiazolyl)-6-methylphenol:

-

Formulation Development: Understanding the solubility in various excipients and solvent systems is fundamental to developing oral, parenteral, or topical formulations.

-

Toxicity Studies: The choice of vehicle for in vivo toxicity studies will be guided by the compound's solubility.

-

Process Chemistry: Solvent selection for crystallization and purification processes will be optimized based on solubility data.

-

In Vitro Assays: The ability to prepare stock solutions in appropriate solvents is essential for conducting in vitro biological assays.[10]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-(2-Benzothiazolyl)-6-methylphenol in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers are equipped to systematically evaluate this critical physicochemical property. The insights gained from such studies are indispensable for advancing our understanding of this promising compound and for making data-driven decisions throughout the drug development process. The benzothiazole scaffold continues to be a rich source of pharmacologically active compounds, and a thorough characterization of their fundamental properties is the bedrock upon which successful therapeutic innovations are built.

References

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

PubChem. 2-(2-Benzothiazolyl)-6-methylphenol | C14H11NOS | CID 135609553. [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

ResearchGate. 2-(Benzothiazol-2-yliminomethyl)-6-methoxyphenol | Request PDF. [Link]

-

MDPI. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]

-

Organic Chemistry Portal. Benzothiazole synthesis. [Link]

-

PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). [Link]

-

ResearchGate. A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Methyl–2- Benzothiazolylazo]-4-Chloro phenol Organic reagent for Spectrophotometric determination of Copper(II). [Link]

-

PubChem. 2-(2'-Hydroxyphenyl)benzothiazole | C13H9NOS | CID 18874. [Link]

Sources

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(2-Benzothiazolyl)-6-methylphenol | C14H11NOS | CID 135609553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-BENZOTHIAZOLYL)-6-METHYLPHENOL | CAS: 56048-53-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 2-(2-BENZOTHIAZOLYL)-6-METHYLPHENOL CAS#: 56048-53-4 [amp.chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol | 125304-04-3 [chemicalbook.com]

- 9. 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol CAS#: 125304-04-3 [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

thermal stability of 2-(2-Benzothiazolyl)-6-methylphenol

An In-depth Technical Guide to the Thermal Stability of 2-(2-Benzothiazolyl)-6-methylphenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the (C₁₄H₁₁NOS), a molecule of significant interest due to its unique structural combination of a phenolic moiety and a benzothiazole heterocycle.[1] This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep understanding of the compound's behavior at elevated temperatures. We will explore the theoretical underpinnings of its thermal degradation, detail rigorous experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data. The causality behind methodological choices is emphasized to ensure a robust and self-validating analytical approach.

Introduction: The Significance of 2-(2-Benzothiazolyl)-6-methylphenol

2-(2-Benzothiazolyl)-6-methylphenol is a heterocyclic compound featuring a phenol group substituted with a methyl group at position 6 and a benzothiazole group at position 2. This unique architecture confers properties that make it a candidate for applications such as UV-light absorption and as a stabilizer in polymeric systems.[2][3] The phenolic component is a well-known antioxidant scaffold, capable of scavenging free radicals, while the benzothiazole ring is a common pharmacophore and a robust, thermally stable heterocyclic system.[4][5]

The efficacy and safety of such a compound in high-temperature applications—for instance, as an additive in polymer processing or in thermally sterilized pharmaceuticals—are directly dependent on its thermal stability. Understanding the temperature thresholds at which it begins to decompose, the kinetics of its degradation, and the nature of its decomposition products is critical for predicting its performance, lifespan, and potential for generating harmful byproducts.

Theoretical Framework: Anticipating Thermal Decomposition

The thermal degradation of 2-(2-Benzothiazolyl)-6-methylphenol is expected to be a multi-stage process involving the distinct phenolic and benzothiazole moieties.

-

Phenolic Moiety Degradation: Phenolic compounds typically undergo thermal decomposition through mechanisms involving the cleavage of C-C and C-O bonds.[6][7] At elevated temperatures, ring-reduction and CO elimination can occur, leading to the formation of volatile products like carbon monoxide, methane, water, and various hydrocarbons.[8][9] The presence of the methyl group on the phenol ring may also influence the degradation pathway.

-

Benzothiazole Moiety Degradation: Benzothiazole derivatives are generally recognized for their thermal robustness. However, at sufficiently high temperatures, the heterocyclic ring will break down. Studies on similar compounds show that the decomposition of the benzothiazole portion often occurs as a distinct step at temperatures above 250-300°C.[10]

The combined structure suggests a plausible degradation pathway where initial decomposition might occur at the weaker bonds associated with the phenol group, followed by the more resilient benzothiazole ring at higher temperatures. The exact pathway and onset temperatures, however, must be determined empirically.

Core Experimental Protocols for Thermal Analysis

To comprehensively evaluate the thermal stability, a dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. This combination allows for the correlation of mass loss events (from TGA) with their associated thermal transitions (from DSC).

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on the mass changes in a material as a function of temperature or time in a controlled atmosphere.[4][11] It is the primary technique for determining decomposition temperatures and the amount of volatile content versus stable residue.

-

Atmosphere Control: Conducting the analysis under both an inert atmosphere (Nitrogen) and an oxidative atmosphere (Air) is crucial. The nitrogen atmosphere allows for the study of purely thermal decomposition (pyrolysis), while the air atmosphere reveals the susceptibility to thermo-oxidative degradation, which is often more aggressive and occurs at lower temperatures.[11][12]

-

Heating Rate: A controlled heating rate, typically 10 °C/min, is chosen as a standard to balance resolution and experimental time, ensuring comparability with a vast body of literature data.[11][13]

-

Instrument Preparation: Calibrate the TGA instrument (e.g., Mettler Toledo TGA/DSC-3+ or TA Instruments TGA 2950) for mass and temperature according to the manufacturer's guidelines.[4][12]

-

Sample Preparation: Accurately weigh 5–10 mg of 2-(2-Benzothiazolyl)-6-methylphenol into a clean, tared ceramic or platinum crucible.

-

Loading: Place the crucible onto the TGA balance mechanism.

-

Atmosphere Purge: Seal the furnace and purge with the selected gas (Nitrogen or Air) at a constant flow rate (e.g., 50 mL/min) for at least 15 minutes to ensure an inert or consistently oxidative environment.[12]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min.

-

-

Data Collection: Record the sample mass, sample temperature, and time throughout the experiment.

-

Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative of this curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition, which manifest as endothermic or exothermic peaks.[7][14]

-

Sealed Pans: Phenolic compounds can release water or other small molecules upon heating.[14] Using hermetically sealed sample pans is critical to suppress the vaporization of these volatiles. This prevents large, broad endothermic peaks from masking the subtle exothermic peaks associated with decomposition or curing reactions.[14][15]

-

Instrument Preparation: Calibrate the DSC instrument (e.g., Shimadzu DSC-60) for temperature and enthalpy using certified standards like indium.[7]

-

Sample Preparation: Accurately weigh 3–5 mg of 2-(2-Benzothiazolyl)-6-methylphenol into a hermetically sealable aluminum pan.

-

Encapsulation: Crimp the lid to hermetically seal the pan. Prepare an empty, sealed pan to use as a reference.

-

Loading: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the cell with nitrogen at a constant flow rate (e.g., 30-50 mL/min).

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Ramp the temperature from 25 °C to a temperature beyond the final decomposition observed in TGA (e.g., 450 °C) at a linear heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow versus temperature.

-

Analysis: Identify endothermic peaks (e.g., melting point, Tₘ) and exothermic peaks (decomposition, Tₑₓₒ). Integrate the peak areas to quantify the enthalpy changes (ΔH).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Data Interpretation and Expected Results

The combination of TGA and DSC data provides a comprehensive thermal profile.

Quantitative Data Summary

The following table outlines the key parameters to be extracted from the analyses. The values provided are hypothetical examples for illustrative purposes.

| Parameter | Symbol | Technique | Atmosphere | Expected Value | Significance |

| Melting Point | Tₘ | DSC | Nitrogen | 150 - 170 °C | Indicates phase transition from solid to liquid. |

| Onset Decomposition Temp. | Tₒₙₛₑₜ | TGA | Nitrogen | ~280 °C | Temperature at which significant mass loss begins. |

| Onset Oxidation Temp. | Tₒₙₛₑₜ | TGA | Air | ~260 °C | Onset of degradation in the presence of oxygen. |

| Temp. of Max. Mass Loss | Tₘₐₓ | TGA (DTG) | Nitrogen | ~320 °C | Point of fastest thermal decomposition. |

| Decomposition Exotherm | Tₑₓₒ | DSC | Nitrogen | 300 - 340 °C | Indicates the decomposition process is exothermic. |

| Char Residue @ 800°C | % Residue | TGA | Nitrogen | 20 - 30 % | Amount of non-volatile carbonaceous material left. |

Qualitative Analysis: Building a Degradation Profile

-

TGA Thermogram: A typical TGA curve for this compound under nitrogen is expected to show a stable baseline until around 280°C, followed by one or more distinct mass loss steps. The first step may correspond to the degradation of the phenolic side, with the second, higher-temperature step relating to the benzothiazole core. In air, the onset temperature is expected to be lower, indicating thermo-oxidative instability.[12]

-

DSC Thermogram: The DSC trace should show a sharp endothermic peak corresponding to the melting of the crystalline solid. At higher temperatures, a broad exothermic peak should appear, correlating with the mass loss region observed in the TGA. This exotherm confirms that the decomposition process releases energy.[7][13]

Plausible Degradation Pathway

The thermal energy supplied during analysis likely induces homolytic cleavage at the weakest bonds. A plausible initial step is the cleavage of the C-C bond between the phenolic and benzothiazole rings or the fragmentation of the phenol ring itself.

Caption: Plausible thermal degradation pathway.

Conclusion

The is a critical parameter dictating its utility in high-temperature applications. A systematic evaluation using TGA and DSC, performed under both inert and oxidative conditions, provides a comprehensive understanding of its degradation profile. By correlating mass loss with thermal events and adhering to rigorous, well-justified protocols, researchers can reliably determine key stability indicators such as onset decomposition temperature, melting point, and char yield. This knowledge is fundamental for the rational design of materials and formulations, ensuring both performance and safety.

References

-

Thermal behaviour and adsorption properties of some benzothiazole derivatives. (2014). ResearchGate. Retrieved from [Link]

-

Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. (2021). RSC Publishing. Retrieved from [Link]

-

THERMAL DEGRADATION OF PHENOLIC POLYMERS. (n.d.). Defense Technical Information Center. Retrieved from [Link]

-

Synthesis and thermal properties of some phenolic resins. (2019). Innovaciencia. Retrieved from [Link]

-

Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. (1969). NASA Technical Reports Server. Retrieved from [Link]

-

Using High-Volume Sample Pans to Characterize the Curing Reaction of a Phenolic Resin Sample. (n.d.). TA Instruments. Retrieved from [Link]

-

Effect of Temperatures on Polyphenols during Extraction. (2022). MDPI. Retrieved from [Link]

-

2-(2-Benzothiazolyl)-6-methylphenol. (n.d.). PubChem. Retrieved from [Link]

-

Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). Scirp.org. Retrieved from [Link]

-

Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2021). ResearchGate. Retrieved from [Link]

-

Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. (2010). CentAUR. Retrieved from [Link]

-

The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. (2022). MDPI. Retrieved from [Link]

-

Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. (2003). Wiley Online Library. Retrieved from [Link]

-

Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. (1994). Forest Products Laboratory. Retrieved from [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Retrieved from [Link]

-

Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. (2022). MDPI. Retrieved from [Link]

-